3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol
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Overview
Description
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is used primarily for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol involves several steps. One common method includes the use of boron reagents for Suzuki–Miyaura coupling . The reaction conditions typically involve mild and functional group-tolerant environments, making it suitable for various synthetic applications. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol can be compared with other similar compounds, such as:
3-[1-(Aminomethyl)cyclobutyl]aniline: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol: This compound has a similar cyclobutyl ring but different substituents, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields of research .
Biological Activity
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol, a compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclobutyl group and a pyrrolidin-3-ol moiety. The presence of an aminomethyl substituent on the cyclobutyl ring enhances its potential biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H20N2O |
Molecular Weight | 184.28 g/mol |
IUPAC Name | This compound |
InChI Key | CWFSTIRBBTTZST-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC(C1)(C2(CCC2)CN)O |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that the compound may exhibit neuroactive properties similar to other pyrrolidine derivatives, potentially influencing neurotransmitter systems.
Pharmacological Studies
Research indicates that compounds structurally related to this compound display significant biological activities:
- Neuroactivity : Similar compounds have been studied for their effects on the central nervous system, suggesting potential applications in treating neurological disorders.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, indicating possible uses in infectious disease management.
Case Studies
Several case studies have highlighted the biological implications of related compounds:
- Neuroprotective Effects : A study involving a related pyrrolidine compound demonstrated neuroprotective effects in models of oxidative stress, suggesting that this compound might also possess similar properties .
- Antitumor Activity : Research on thiosemicarbazones derived from pyridine structures showed significant cytotoxic effects against glioblastoma and breast cancer cell lines at nanomolar concentrations. While not directly involving our compound, these findings suggest a potential pathway for exploring the antitumor activity of this compound through structural analogs .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Boron Reagents for Suzuki–Miyaura Coupling : This method allows for the formation of carbon-carbon bonds essential for building the complex structure.
The compound can undergo various chemical reactions:
- Oxidation : Utilizing oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
These reactions contribute to the compound's versatility in synthetic chemistry and potential modifications for enhanced biological activity.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Aminomethylpyrrolidine | Pyrrolidine ring, amino group | Known for neuroactive properties |
1-Methylpyrrolidin-2-one | Pyrrolidine ring, ketone group | Exhibits different reactivity patterns |
2-Aminocyclobutane | Cyclobutane structure | Focused on structural stability |
Each of these compounds has distinct pharmacological profiles and reactivities, highlighting the unique aspects of this compound within this class.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-12-6-5-10(13,8-12)9(7-11)3-2-4-9/h13H,2-8,11H2,1H3 |
InChI Key |
CWFSTIRBBTTZST-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(C2(CCC2)CN)O |
Origin of Product |
United States |
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